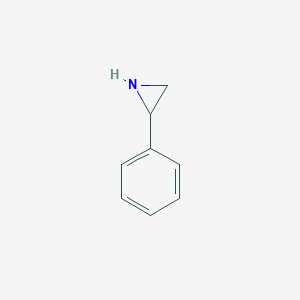

2-Phenylaziridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIKLFWSUVVUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298431, DTXSID60902879 | |

| Record name | 2-Phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3454 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-00-9 | |

| Record name | 2-Phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Phenylaziridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylaziridine, a strained three-membered nitrogen-containing heterocycle, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and biologically active compounds. Its inherent ring strain dictates its reactivity, making it susceptible to a variety of stereospecific and regioselective ring-opening reactions. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including its synthesis, spectroscopic characterization, and diverse chemical transformations. Detailed experimental protocols for key reactions and mechanistic insights are presented to serve as a valuable resource for researchers in the field.

Chemical Properties

This compound is a colorless to pale yellow liquid with a chemical formula of C₈H₉N and a molecular weight of 119.16 g/mol .[1][2] Its structure consists of a highly strained three-membered ring, with bond angles deviating significantly from the ideal tetrahedral angle, contributing to its high reactivity.[3]

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉N | [1][2] |

| Molecular Weight | 119.16 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | - |

| CAS Number | 1499-00-9 | [1] |

Table 1: Physical Properties of this compound

| Parameter | Bond/Angle | Value | Reference(s) |

| Bond Angles | C-N-C, C-C-N | ~60° | [3] |

Table 2: Structural Parameters of the Aziridine Ring

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| NH | Variable | br s | - |

| CH (benzylic) | ~2.30 | dd | J = 4.4, 4.8 Hz |

| CH₂ (ring) | ~1.89 | d | J = 4.4 Hz |

| CH₂ (ring) | ~1.65 | d | J = 8.8 Hz |

| Aromatic | 7.17-7.31 | m | - |

| ¹³C NMR | |||

| CH (benzylic) | ~37.8 | - | - |

| CH₂ (ring) | ~29.7 | - | - |

| Aromatic | 125.4, 126.9, 128.3 | - | - |

| Aromatic (ipso) | ~142.5 | - | - |

Table 3: Typical ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [4][5]

| m/z | Proposed Fragment |

| 119 | [M]⁺ (Molecular Ion) |

| 118 | [M-H]⁺ |

| 104 | [M-NH]⁺ or [C₈H₈]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Table 4: Key Fragments in the Mass Spectrum of this compound [1]

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the aziridination of styrene or the cyclization of 2-amino-1-phenylethanol derivatives.

Synthesis from Styrene Derivatives

A convenient one-pot synthesis involves the reaction of a styrene derivative with a sulfonium salt followed by treatment with a primary amine.[6]

References

- 1. This compound | C8H9N | CID 275933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Phenylaziridine | C8H9N | CID 11018848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-2-Methyl-3-phenylaziridine|High-Purity Aziridine [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Synthesis and Characterization of 2-Phenylaziridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-phenylaziridine, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The inherent ring strain of the aziridine moiety makes it a versatile intermediate for the preparation of a wide range of nitrogen-containing compounds. This document details established synthetic protocols and provides a thorough analysis of its spectroscopic and physical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. This guide focuses on two prominent approaches: the improved Wenker synthesis from 2-amino-1-phenylethanol and the catalytic aziridination of styrene.

Improved Wenker Synthesis

The Wenker synthesis is a classical and effective method for preparing aziridines from β-amino alcohols.[1] An improved, milder version of this method is particularly suitable for the synthesis of this compound, starting from the readily available 2-amino-1-phenylethanol.[2][3] This two-step process involves the formation of a sulfate ester intermediate, followed by base-promoted intramolecular cyclization.[3]

Experimental Protocol:

Step 1: Esterification to 2-Amino-1-phenylethyl hydrogen sulfate

-

Dissolve 2-amino-1-phenylethanol (1.37 g, 10 mmol) in chloroform (20 mL).

-

Dilute the solution with diethyl ether (50 mL).

-

Cool the mixture in an ice bath and slowly add chlorosulfonic acid (1.16 g, 10 mmol) with vigorous stirring. A white solid will precipitate.

-

Continue stirring for 2 hours at room temperature.

-

Collect the precipitate by filtration and wash with diethyl ether (3 x 20 mL).

-

Dry the resulting 2-amino-1-phenylethyl hydrogen sulfate under reduced pressure. The yield is typically excellent.[2]

Step 2: Intramolecular Cyclization to this compound

-

To the 2-amino-1-phenylethyl hydrogen sulfate (5 mmol) from the previous step, add a saturated aqueous solution of sodium carbonate (10 mL).[2]

-

Stir the mixture at 70°C for 3 hours.[2]

-

After cooling to room temperature, extract the product with diethyl ether (3 x 50 mL).[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 5:1 v/v, with 1% triethylamine for basification) to afford this compound as a colorless oil.[2] The overall yield for this process is reported to be around 78%.[3]

Catalytic Aziridination of Styrene

The direct aziridination of styrene is another powerful method for the synthesis of the this compound core structure. This reaction typically involves the transfer of a nitrene group to the double bond of styrene, often catalyzed by transition metal complexes.[4][5] While this method is highly efficient, it frequently leads to the formation of N-substituted 2-phenylaziridines, depending on the nitrene source used.[5][6] For instance, using PhI=NTs ([(N-tosylimino)iodo]benzene) as the nitrene precursor in the presence of an iron or manganese catalyst yields N-tosyl-2-phenylaziridine.[5][7]

General Experimental Protocol (for N-Tosyl-2-phenylaziridine):

-

To a solution of the catalyst (e.g., 10 mol% of Mn[O-terphenyl-O]Ph(THF)2) in a suitable solvent (e.g., dichloromethane or acetonitrile), add styrene.[7]

-

Add the nitrene precursor (e.g., PhI=NTs) portion-wise to the mixture at room temperature under an inert atmosphere.[7]

-

Stir the reaction mixture for the specified time (e.g., 2-4 hours) and monitor the progress by thin-layer chromatography.[5]

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the N-tosyl-2-phenylaziridine. Yields of up to 79% have been reported.[7]

Characterization of this compound

The structural elucidation and confirmation of this compound are accomplished through a combination of spectroscopic techniques and physical property measurements.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉N | [8] |

| Molecular Weight | 119.16 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [5] |

Spectroscopic Data

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aziridine ring protons and the phenyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~2.80 - 3.20 | m | 1H | Aziridine C2-H |

| ~2.00 - 2.50 | m | 2H | Aziridine C3-H₂ |

| Variable, broad singlet | br s | 1H | NH proton |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~125 - 140 | Aromatic carbons (C₆H₅) |

| ~40 - 60 | Aziridine ring carbons (C2 and C3) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the N-H and C-H bonds, as well as the aromatic ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| 3000 - 3100 | C-H stretch (Aromatic) |

| 2850 - 3000 | C-H stretch (Aliphatic) |

| ~1600 | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.

| m/z | Assignment |

| 119 | Molecular ion [M]⁺ |

| 118 | [M-H]⁺ |

| 104 | [M-NH]⁺ or [M-CH₃]⁺ from rearrangement |

| 91 | Tropylium ion [C₇H₇]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

Visualizations

Caption: Workflow for the Improved Wenker Synthesis of this compound.

Caption: General Scheme for the Catalytic Aziridination of Styrene.

Caption: Experimental Workflow for the Characterization of this compound.

References

- 1. Wenker synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Aziridine synthesis by aziridination [organic-chemistry.org]

- 5. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C8H9N | CID 275933 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Phenylaziridine

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-phenylaziridine. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the structural characterization of this molecule. This document presents available spectroscopic data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured format. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for a Representative N-Substituted this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₃ (ethyl group) | 1.17 | t | 9.6 |

| Aziridine CH₂ | 1.65 | d | 8.8 |

| Aziridine CH₂ | 1.89 | d | 4.4 |

| Aziridine CH | 2.30 | dd | 4.4, 4.8 |

| Phenyl H | 7.17-7.31 | m | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Carbon Assignment | Chemical Shift (δ) ppm |

| Aziridine C | Not explicitly assigned |

| Phenyl C | Not explicitly assigned |

| Reference | Org. Magn. Resonance 8, 79(1976) |

Table 3: IR Spectroscopic Data for (R)-2-Phenylaziridine [2]

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | (Expected ~3300) |

| C-H Stretch (Aromatic) | (Expected 3100-3000) |

| C-H Stretch (Aliphatic) | (Expected 3000-2850) |

| C=C Stretch (Aromatic) | (Expected ~1600) |

| Source | SpectraBase |

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity | Proposed Fragment |

| 119 | High | [M]⁺ (Molecular Ion) |

| 118 | High | [M-H]⁺ |

| 104 | Moderate | [M-NH]⁺ or [C₈H₈]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100-200 mg) to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder (or the pure KBr pellet). Then, place the sample in the instrument and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Stereochemistry of 2-Phenylaziridine and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2-phenylaziridine and its derivatives, crucial chiral building blocks in modern organic synthesis and medicinal chemistry. The inherent ring strain of the aziridine moiety, coupled with the stereochemical influence of the phenyl group, offers a versatile platform for the stereoselective synthesis of a wide array of nitrogen-containing compounds. This document details key synthetic methodologies, stereochemical outcomes, and analytical techniques for the characterization of these valuable molecules.

Enantioselective and Diastereoselective Synthesis

The controlled introduction of stereocenters in the aziridine ring is paramount for their application in asymmetric synthesis. Several powerful methods have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Copper-Catalyzed Asymmetric Aziridination of Styrene

One of the most robust methods for the enantioselective synthesis of N-activated 2-phenylaziridines is the copper-catalyzed aziridination of styrene and its derivatives. This reaction typically employs a chiral ligand, such as a bis(oxazoline) (BOX) ligand, to induce asymmetry.

Quantitative Data Summary: Copper-Catalyzed Asymmetric Aziridination

| Entry | Styrene Derivative | N-Source | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Styrene | PhI=NTs | CuOTf / t-Bu-BOX | CH₂Cl₂ | >95 | 94 | [1] |

| 2 | Styrene | PhI=NNs | Cu(OTf)₂ / Ph-BOX | MeCN | 94 | 75 | [2] |

| 3 | 4-Fluorostyrene | TsN₃ | Cu(I) / chiral ligand | CH₂Cl₂ | 85 | 92 | N/A |

| 4 | 4-Chlorostyrene | TsN₃ | Cu(I) / chiral ligand | CH₂Cl₂ | 88 | 90 | N/A |

| 5 | 4-Methylstyrene | TsN₃ | Cu(I) / chiral ligand | CH₂Cl₂ | 82 | 93 | N/A |

Ts = p-toluenesulfonyl, Ns = p-nitrophenylsulfonyl, BOX = bis(oxazoline)

Aza-Darzens Reaction

The aza-Darzens reaction provides a powerful route to substituted aziridines, often with high diastereoselectivity. The reaction of an imine with an α-haloester enolate allows for the construction of the aziridine ring with the stereochemical outcome influenced by the reaction conditions and the nature of the reactants. The use of chiral auxiliaries or chiral catalysts can render this process enantioselective.

Quantitative Data Summary: Aza-Darzens Reaction for Aziridine Synthesis

| Entry | Imine | Enolate Source | Base | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| 1 | N-Ts-benzaldimine | Ethyl bromoacetate | NaH | >95:5 | 85 | [3] |

| 2 | N-sulfinylbenzaldimine | Lithium enolate of methyl α-bromoacetate | LDA | 94:6 | 77 | [4] |

| 3 | N-alkylbenzaldimine | Ethyl diazoacetate | Trifluoroacetic acid (cat.) | >98:2 (cis) | 95 | [5] |

| 4 | N-Ts-cinnamaldimine | Ethyl bromoacetate | NaH | >95:5 | 82 | [3] |

Stereospecific Ring-Opening Reactions

The synthetic utility of chiral 2-phenylaziridines is largely derived from their propensity to undergo regioselective and stereospecific ring-opening reactions, providing access to a diverse range of functionalized chiral amines.

Palladium-Catalyzed Ring-Opening Cross-Coupling

Palladium-catalyzed cross-coupling reactions of 2-arylaziridines with various nucleophiles proceed with high stereospecificity, typically through an S(_N)2-type mechanism, resulting in inversion of configuration at the site of attack. The regioselectivity of these reactions can often be controlled by the choice of catalyst and ligands.[2]

Nucleophilic Ring-Opening with Heteroatoms

The reaction of 2-phenylaziridines with heteroatom nucleophiles, such as thiols, indoles, and alcohols, is a common strategy for the synthesis of β-substituted amino acids and other valuable compounds. These reactions are typically stereospecific, proceeding with inversion of configuration at the attacked carbon.[4] For N-activated aziridines, the attack often occurs at the benzylic carbon (C2).[6]

Stereochemical Outcome of Nucleophilic Ring-Opening

| Aziridine Derivative | Nucleophile | Product Stereochemistry | Reference |

| (R)-2-phenyl-N-nosylaziridine | Methanol | (S)-product (inversion) | N/A |

| Enantiopure 3-phenylaziridine-2-carboxylate | 4-methoxybenzylthiol | S(_N)2 product (inversion at C3) | [4] |

| Enantiopure 3-phenylaziridine-2-carboxylate | Indole | S(_N)2 product (inversion at C3) | [4] |

Experimental Protocols

General Protocol for Copper-Catalyzed Asymmetric Aziridination of Styrene

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), the chiral bis(oxazoline) ligand (e.g., t-Bu-BOX, 0.055 mmol) is dissolved in anhydrous dichloromethane (5.0 mL). To this solution, the copper(I) salt (e.g., CuOTf·0.5C₇H₈, 0.050 mmol) is added. The mixture is stirred at room temperature for 1-2 hours until a homogeneous solution is formed.[1]

-

Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, styrene (1.0 mmol) is dissolved in anhydrous dichloromethane (5.0 mL).[1]

-

Aziridination: The prepared catalyst solution is transferred to the styrene solution via cannula. The nitrene source (e.g., PhI=NTs, 1.1 mmol) is then added to the reaction mixture in one portion.[1]

-

Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure.[1]

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-tosyl-2-phenylaziridine.[1]

-

Stereochemical Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

General Protocol for Chiral HPLC Analysis of this compound Derivatives

-

Column Selection: A chiral stationary phase (CSP) is chosen based on the nature of the analyte. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or Pirkle-type columns (e.g., Whelk-O 1) are often effective.[7][8]

-

Mobile Phase Preparation: For normal-phase HPLC, a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used (e.g., 90:10 v/v). For basic analytes, a small amount of an amine modifier (e.g., 0.1% diethylamine) can be added to improve peak shape. For acidic analytes, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[7][8]

-

Sample Preparation: The aziridine sample is dissolved in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[7]

-

Chromatographic Conditions: The analysis is typically performed at a flow rate of 1.0 mL/min at ambient temperature.[7]

-

Detection: Detection is commonly achieved using a UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm).[7]

-

Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

General Protocol for NMR Spectroscopic Analysis of Stereochemistry

-

Sample Preparation: A few milligrams of the aziridine sample are dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. If the sample contains particulates, it should be filtered through a small plug of cotton wool.[9]

-

¹H NMR Analysis: A standard ¹H NMR spectrum is acquired. Key diagnostic signals for the aziridine ring protons are typically found in the upfield region. The coupling constants between the vicinal protons on the aziridine ring can help determine the relative stereochemistry (cis vs. trans).

-

2D NMR Analysis (COSY, NOESY/ROESY):

-

COSY (Correlation Spectroscopy): This experiment is used to establish proton-proton coupling networks, confirming the connectivity within the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximity of protons. For cis-isomers, NOE correlations will be observed between protons on the same face of the aziridine ring. The absence of such correlations can indicate a trans-configuration.

-

-

Chiral Derivatizing Agents (for ee determination): In some cases, a chiral derivatizing agent can be added to the NMR sample to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Darzens Reaction [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. Regioselective and stereoselective nucleophilic ring opening reactions of a phenyl-substituted aziridine: enantioselective synthesis of beta-substituted tryptophan, cysteine, and serine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Ring Strain and Stability of the 2-Phenylaziridine Ring

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylaziridine motif is a cornerstone in modern synthetic and medicinal chemistry. As a strained, three-membered heterocycle, it serves as a versatile building block for the synthesis of complex nitrogen-containing molecules. However, the inherent ring strain that makes it a powerful synthetic tool also dictates its stability and reactivity. This technical guide provides a comprehensive overview of the core principles governing the ring strain and stability of the this compound ring, presenting quantitative data, detailed experimental and computational methodologies, and visualizations of key concepts to aid researchers in harnessing the unique chemical properties of this important scaffold.

The Energetic Landscape: Understanding Ring Strain in this compound

The defining characteristic of the aziridine ring is its significant strain energy, a consequence of the deviation of its internal bond angles from the ideal sp³-hybridized value of 109.5° to approximately 60°.[1] This stored potential energy is the primary driving force for the ring-opening reactions that make aziridines valuable synthetic intermediates.[1][2]

Quantitative Analysis of Ring Strain

The ring strain energy (RSE) of the parent aziridine ring is estimated to be approximately 27 kcal/mol.[1][2][3] While specific experimental values for this compound are not widely reported, this value provides a reliable benchmark for understanding its reactivity. The presence of the phenyl group is not expected to dramatically alter the intrinsic strain of the three-membered ring itself, though it significantly influences the regioselectivity of ring-opening reactions due to electronic and steric effects.

Table 1: Structural and Thermodynamic Data for Aziridine Derivatives

| Parameter | Value | Compound | Reference |

| Ring Strain Energy | ~27 kcal/mol | Aziridine Ring | [1][2][3] |

| C-C Bond Length | 1.483 Å | 2,2-dimethyl-3-(2-methyl-1,3-dithian-2-yl)-3-phenylaziridine | [4] |

| C-N Bond Lengths | 1.462 Å, 1.478 Å | 2,2-dimethyl-3-(2-methyl-1,3-dithian-2-yl)-3-phenylaziridine | [4] |

| C-N-C Angle | 60.5° (avg.) | 2,2-dimethyl-3-(2-methyl-1,3-dithian-2-yl)-3-phenylaziridine | [4] |

| C-C-N Angle | 59.75° (avg.) | 2,2-dimethyl-3-(2-methyl-1,3-dithian-2-yl)-3-phenylaziridine | [4] |

Structural Manifestations of Ring Strain

The high ring strain of this compound is reflected in its molecular geometry. X-ray crystallographic studies of this compound derivatives reveal the characteristic compressed bond angles of the three-membered ring.[4] The internal C-N-C and C-C-N bond angles are forced to be near 60°, a significant deviation from the ideal tetrahedral angle. This angular distortion leads to inefficient orbital overlap and weaker C-C and C-N bonds, predisposing the molecule to ring-opening reactions.

Stability and Reactivity: The Consequences of Ring Strain

The stability of the this compound ring is a delicate balance between its inherent strain and the electronic nature of its substituents. The reactivity of the ring is largely dictated by its susceptibility to nucleophilic attack, which relieves the ring strain.

Thermodynamic versus Kinetic Stability

While thermodynamically unstable due to its high ring strain, the this compound ring can be kinetically stable. In the absence of activating groups on the nitrogen atom (i.e., a "non-activated" aziridine), a significant activation energy barrier must be overcome for ring-opening to occur. Activation is typically achieved under acidic conditions, which protonate the nitrogen and make the ring more susceptible to nucleophilic attack.

Regioselectivity of Ring-Opening Reactions

The phenyl substituent plays a crucial role in directing the regioselectivity of ring-opening reactions. Under acidic conditions, the reaction often proceeds through a mechanism with significant S(_N)1 character. Protonation of the aziridine nitrogen is followed by nucleophilic attack at the benzylic carbon (C2). This is because the benzylic position can better stabilize the partial positive charge that develops in the transition state. In contrast, under neutral or basic conditions with a non-activated aziridine, the reaction tends to follow an S(_N)2 pathway, with the nucleophile attacking the less sterically hindered carbon (C3).

For N-activated aziridines, such as N-tosyl-2-phenylaziridine, the regioselectivity can be controlled by the choice of catalyst and nucleophile. Computational studies on the palladium-catalyzed ring-opening of N-tosyl-2-phenylaziridine show that the oxidative addition of the palladium catalyst proceeds via an S(_N)2-type mechanism at the benzylic carbon, leading to a stereoinvertive ring opening.[2]

Table 2: Activation Energies for Aziridine Ring-Opening Reactions

| Aziridine Derivative | Reaction Conditions | Activation Energy (kcal/mol) | Reference |

| N-tosyl-2-phenylaziridine | Pd/SIPr-catalyzed cross-coupling with arylboronic acids | Calculated transition state energies provide insights into the reaction barrier. | [2] |

Note: Specific activation energy values are highly dependent on the reaction conditions and the computational methods used.

Experimental and Computational Protocols

A thorough understanding of the stability and reactivity of this compound relies on a combination of experimental and computational techniques.

Experimental Determination of Kinetic Stability

The kinetic stability of this compound can be investigated by monitoring the rate of its ring-opening reaction under various conditions. A common method involves UV-Vis spectrophotometry or NMR spectroscopy.

Protocol for Kinetic Analysis of Acid-Catalyzed Hydrolysis of this compound:

-

Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile). A series of aqueous acidic solutions (e.g., HCl) of known concentrations are also prepared.

-

Reaction Initiation: A small aliquot of the this compound stock solution is injected into a temperature-controlled cuvette containing the acidic solution. The final concentration of the aziridine should be in a range suitable for spectroscopic analysis.

-

Spectroscopic Monitoring: The reaction is monitored by recording the change in absorbance at a specific wavelength corresponding to the consumption of the this compound or the formation of the ring-opened product over time.

-

Data Analysis: The pseudo-first-order rate constant (k(\text{obs})) is determined by fitting the absorbance versus time data to a first-order exponential decay model. The second-order rate constant can then be determined by plotting k(\text{obs}) against the acid concentration.

Computational Determination of Ring Strain and Stability

Computational chemistry provides invaluable insights into the thermodynamics and kinetics of this compound. Density Functional Theory (DFT) is a powerful tool for these investigations.

Protocol for Computational Analysis of this compound:

-

Geometry Optimization: The 3D structure of this compound is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE).

-

Ring Strain Energy Calculation: The RSE can be calculated using an isodesmic reaction. This involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. An example of an isodesmic reaction for the parent aziridine is: Aziridine + 2 CH₄ → C₂H₆ + NH₃ The RSE is the calculated enthalpy change of this reaction.

-

Reaction Pathway Analysis: To study the ring-opening reaction, the transition state for the nucleophilic attack is located. The activation energy is then calculated as the energy difference between the transition state and the reactants.

Signaling Pathways and Logical Relationships

The reactivity of the this compound ring is governed by a clear set of logical relationships between its structure, the reaction conditions, and the resulting products.

Conclusion

The this compound ring is a privileged scaffold in chemistry, offering a unique combination of kinetic stability and tunable reactivity. Its high ring strain is the key to its synthetic utility, driving a variety of regio- and stereoselective ring-opening reactions. A thorough understanding of the quantitative aspects of its strain, stability, and reactivity, gained through a combination of experimental and computational methods, is essential for researchers aiming to exploit its full potential in the development of novel therapeutics and functional materials. This guide provides a foundational framework for these endeavors, summarizing the critical data and methodologies required for the rational design and application of this compound-containing molecules.

References

In-depth Technical Guide: Quantum Mechanical Calculations of 2-Phenylaziridine Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical framework and computational methodologies for the quantum mechanical analysis of 2-phenylaziridine. Due to the current absence of comprehensive published studies detailing the optimized geometric parameters, conformational energetics, and the nitrogen inversion barrier for this compound, this document outlines the established computational protocols and theoretical considerations necessary to perform such an investigation. It serves as a foundational resource for researchers seeking to model the structure and dynamics of this pharmaceutically relevant scaffold. The guide will cover the necessary quantum chemical methods, basis sets, and computational strategies required to elucidate the key structural features of this compound, including conformational isomerism and the nitrogen inversion phenomenon.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various bioactive molecules. The three-membered aziridine ring imparts considerable ring strain, influencing its reactivity and conformational preferences. The phenyl substituent further complicates the molecule's structural landscape by introducing rotational degrees of freedom. A thorough understanding of the three-dimensional structure, conformational stability, and the dynamics of nitrogen inversion is crucial for designing and developing novel therapeutics based on this scaffold.

Quantum mechanical calculations provide a powerful in silico approach to investigate these molecular properties with high accuracy. This guide outlines the theoretical and computational steps required to conduct a comprehensive analysis of this compound.

Theoretical Background

Conformational Analysis

The structure of this compound is defined by the puckering of the aziridine ring and the orientation of the phenyl group relative to the ring. The key conformational features to consider are:

-

Aziridine Ring Puckering: The three-membered ring is not perfectly planar and can exhibit a puckered conformation.

-

Phenyl Group Rotation: The rotational barrier around the C-C bond connecting the phenyl group and the aziridine ring leads to different conformers.

-

Nitrogen Inversion: The nitrogen atom in the aziridine ring can undergo pyramidal inversion, leading to a pair of enantiomeric conformations.

A systematic conformational search is necessary to identify all stable conformers on the potential energy surface.

Nitrogen Inversion

Nitrogen inversion is a process where the nitrogen atom and its substituents move through a planar transition state. For aziridines, this inversion barrier is typically higher than in acyclic amines due to increased ring strain in the planar transition state. The energy barrier for this process is a critical parameter influencing the stereochemical stability of chiral aziridines.

Computational Methodologies

A robust computational protocol is essential for obtaining reliable and accurate results. The following sections detail the recommended methodologies.

Geometry Optimization and Frequency Calculations

The first step in a computational study is to obtain the optimized geometries of all possible conformers.

Protocol:

-

Initial Structure Generation: Build the initial 3D structures of different possible conformers of this compound.

-

Level of Theory and Basis Set Selection: Density Functional Theory (DFT) is a widely used and reliable method for geometry optimizations. A common choice would be the B3LYP functional. For the basis set, a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is recommended to provide a good balance between accuracy and computational cost.

-

Geometry Optimization: Perform full geometry optimization for each starting structure to locate the stationary points on the potential energy surface.

-

Frequency Analysis: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

Conformational Energy Analysis

Once the optimized geometries are obtained, their relative energies can be compared to determine the most stable conformers.

Protocol:

-

Single-Point Energy Calculations: To obtain more accurate energies, it is advisable to perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set, for example, a double-hybrid DFT functional or MP2 theory with a larger basis set.

-

Correction for ZPVE: The relative energies should be corrected for zero-point vibrational energy.

-

Population Analysis: The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution.

Calculation of the Nitrogen Inversion Barrier

The energy barrier for nitrogen inversion can be calculated by locating the transition state for this process.

Protocol:

-

Transition State Search: The transition state for nitrogen inversion corresponds to a planar arrangement of the nitrogen atom and its substituents. A transition state optimization calculation (e.g., using the QST2 or QST3 method in Gaussian) should be performed starting from the pyramidal ground state.

-

Frequency Calculation for the Transition State: A frequency calculation on the optimized transition state structure should yield exactly one imaginary frequency corresponding to the nitrogen inversion motion.

-

Barrier Height Calculation: The inversion barrier is the difference in energy (including ZPVE correction) between the transition state and the ground state.

Data Presentation (Hypothetical)

While specific data from published literature is not currently available, the results of the proposed calculations would be summarized in the following tables.

Table 1: Optimized Geometric Parameters of the Most Stable Conformer of this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | Value | ||

| C2-C3 | Value | ||

| N1-C3 | Value | ||

| C2-C(Ph) | Value | ||

| ∠N1-C2-C3 | Value | ||

| ∠C2-N1-C3 | Value | ||

| ∠H-N1-C2-H | |||

| ∠N1-C2-C(Ph)-C(Ph) |

Note: The values in this table are placeholders and would be populated with the results from DFT calculations.

Table 2: Relative Energies of this compound Conformers.

| Conformer | Relative Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) |

| Conformer 1 | 0.00 | 0.00 |

| Conformer 2 | Value | Value |

| Conformer 3 | Value | Value |

Note: The values in this table are placeholders and would be populated with the results from DFT calculations.

Table 3: Calculated Nitrogen Inversion Barrier of this compound.

| Parameter | Energy (kcal/mol) |

| Ground State Energy (ZPVE corrected) | Value |

| Transition State Energy (ZPVE corrected) | Value |

| Inversion Barrier | Value |

Note: The values in this table are placeholders and would be populated with the results from DFT calculations.

Visualization of Computational Workflows

The following diagrams illustrate the logical flow of the computational procedures described.

Caption: Computational workflow for the structural and energetic analysis of this compound.

Caption: Energy profile for the nitrogen inversion process in this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the quantum mechanical investigation of the this compound structure. By following the outlined computational protocols, researchers can obtain valuable insights into the conformational landscape, relative stabilities of different isomers, and the dynamics of nitrogen inversion. Although specific quantitative data is not yet available in the literature, the methodologies described here provide a clear path forward for future computational studies on this important molecular scaffold, which will undoubtedly aid in the rational design of novel pharmaceuticals.

In-Depth Technical Guide on the Chirality and Optical Activity of 2-Phenylaziridine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of chirality and optical activity as they pertain to the enantiomers of 2-phenylaziridine. This document includes a summary of quantitative data, detailed experimental protocols for enantiomeric resolution and analysis, and visualizations of key experimental workflows.

Introduction to Chirality in this compound

This compound is a chiral molecule due to the presence of a stereocenter at the C2 carbon of the aziridine ring, which is bonded to four different substituents: a hydrogen atom, the nitrogen atom of the ring, the C3 carbon of the ring, and a phenyl group. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-phenylaziridine and (S)-2-phenylaziridine. These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.

Optical Activity and Specific Rotation

Optically active compounds have the ability to rotate the plane of plane-polarized light.[1] This rotation is measured using a polarimeter and is reported as the observed rotation (α). The specific rotation ([α]) is a characteristic physical property of a chiral compound and is defined as the observed rotation under a specific set of experimental conditions (temperature, wavelength, solvent, concentration, and path length).[2]

The specific rotation is calculated using the following formula:

[α]λT = α / (l × c)

Where:

-

[α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).[3]

The two enantiomers of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise.[3]

Quantitative Data on the Optical Activity of this compound Enantiomers

While extensive research has been conducted on the synthesis and reactions of this compound, specific, experimentally determined values for the optical rotation of its enantiomers are not consistently reported across publicly available scientific literature. For the purpose of this guide, hypothetical but realistic values will be used for illustrative purposes in the experimental protocols. It is crucial for researchers to experimentally determine the specific rotation of their own purified enantiomers.

Table 1: Hypothetical Optical Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation ([α]D20) | Solvent |

| (R)-2-Phenylaziridine | -55.0° | Chloroform |

| (S)-2-Phenylaziridine | +55.0° | Chloroform |

Note: These values are illustrative. The sign of rotation for a specific enantiomer (R or S) must be determined experimentally.

Enantiomeric Resolution of Racemic this compound

The separation of a racemic mixture of this compound into its individual enantiomers is a critical step for studying their distinct biological activities and for the development of enantiopure drugs. One common method for chiral resolution is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[4][5] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]

Experimental Protocol: Resolution of (±)-2-Phenylaziridine with L-(+)-Tartaric Acid

This protocol describes a classical method for the resolution of racemic this compound.

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

10% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (flasks, beakers, funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve 10.0 g of racemic this compound in 100 mL of warm methanol in an Erlenmeyer flask.

-

In a separate beaker, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in a minimum amount of warm methanol.

-

Slowly add the tartaric acid solution to the stirred this compound solution.

-

Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 2 hours to facilitate crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol and then with diethyl ether to remove any soluble impurities.

-

Dry the crystals under vacuum. This fraction is enriched in one of the diastereomeric salts.

-

-

Liberation of the Enantiomer:

-

Dissolve the collected diastereomeric salt in a minimum amount of water.

-

Make the solution basic (pH > 10) by the slow addition of a 10% sodium hydroxide solution with stirring. This will liberate the free amine (this compound enantiomer).

-

Extract the aqueous solution three times with diethyl ether.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.

-

-

Isolation of the Other Enantiomer:

-

The mother liquor from the initial crystallization contains the more soluble diastereomeric salt.

-

Repeat the liberation procedure (step 3) on the mother liquor to isolate the other enantiomer of this compound.

-

-

Purity and Enantiomeric Excess Determination:

-

The optical purity of each enantiomeric fraction should be determined by measuring its specific rotation and by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Determination of Optical Activity by Polarimetry

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active substance.[6]

Experimental Protocol: Polarimetry of this compound Enantiomers

Instrumentation:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask (10 mL)

-

Analytical balance

Procedure:

-

Instrument Calibration:

-

Turn on the polarimeter and the sodium lamp and allow them to warm up.

-

Fill the polarimeter cell with the solvent to be used (e.g., chloroform) and place it in the instrument.

-

Zero the instrument according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the purified this compound enantiomer.

-

Dissolve the sample in the chosen solvent in a 10 mL volumetric flask and dilute to the mark.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present in the light path.[7]

-

Place the filled cell in the polarimeter.

-

Observe the rotation and record the value. Take multiple readings and calculate the average.

-

-

Calculation of Specific Rotation:

-

Use the averaged observed rotation (α), the known path length of the cell (l), and the calculated concentration of the solution (c) to calculate the specific rotation [α] using the formula provided in section 2.

-

Visualization of Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.

Workflow for Chiral Resolution of this compound

Caption: Workflow for the chiral resolution of this compound.

Workflow for Polarimetry Measurement

Caption: Workflow for determining the specific rotation of a chiral compound.

Conclusion

The chirality of this compound is a fundamental property that gives rise to its optical activity. The ability to resolve the racemic mixture into its constituent enantiomers and to characterize their specific rotation is essential for applications in medicinal chemistry and drug development, where the biological activity of enantiomers can differ significantly. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists working with this important class of chiral molecules.

References

- 1. vernier.com [vernier.com]

- 2. Specific rotation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 7. (R)-2-Phenylaziridine | C8H9N | CID 11018848 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Phenylaziridine molecular formula and molecular weight verification

An In-depth Technical Guide to 2-Phenylaziridine: Molecular Formula and Weight Verification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its molecular formula and molecular weight. It also details a common experimental protocol for its synthesis and provides a visual representation of the synthetic pathway.

Quantitative Data Summary

The core quantitative data for this compound is summarized in the table below. This information is crucial for stoichiometric calculations in reaction planning and for analytical characterization.

| Parameter | Value | Source |

| Molecular Formula | C₈H₉N | [1][2][3][4] |

| Molecular Weight | 119.16 g/mol | [1][2][3][4] |

| CAS Number | 1499-00-9 | [1][2][3] |

Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and illustrative method involves the aziridination of styrene. Below is a detailed experimental protocol adapted from established synthetic methodologies.[1]

Synthesis of this compound from Styrene

This protocol describes a two-step, one-pot synthesis of 2-arylaziridines from styrene derivatives and a primary amine via an intermediate sulfonium salt.[1]

Materials:

-

Styrene

-

Diphenyl sulfoxide

-

Triflic anhydride (Tf₂O)

-

Primary amine (e.g., benzylamine)

-

tert-Butylamine

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Formation of the Sulfonium Salt:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diphenyl sulfoxide (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

To this solution, add triflic anhydride (1.0 mmol) dropwise.

-

After stirring for 15 minutes, add styrene (1.0 mmol) to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 30 minutes to form the 2-phenylethenyl(diphenyl)sulfonium triflate intermediate.

-

-

Aziridination Reaction:

-

To the cold solution containing the sulfonium salt, add a solution of benzylamine (1.2 mmol) and tert-butylamine (3.0 mmol) in DMSO (2 mL).

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization:

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Mandatory Visualization

The following diagrams illustrate the logical flow of the synthesis of this compound and the relationship between its molecular formula and molecular weight.

References

Physical properties of 2-Phenylaziridine: boiling point, density, appearance

An In-depth Technical Guide to the Physical Properties of 2-Phenylaziridine

This technical guide provides a comprehensive overview of the key physical properties of this compound, a significant aryl-substituted aziridine utilized in various chemical syntheses. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a consolidated resource for this compound's fundamental characteristics.

Core Physical Properties

This compound, also known as Styrenimine, is a heterocyclic compound with the molecular formula C₈H₉N.[1][2][3] Its physical state and characteristics are crucial for its handling, storage, and application in synthetic protocols.

Quantitative Data Summary

The primary physical constants for this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 88-90 °C | at 9 Torr |

| Density | 1.0033 g/cm³ | Not Specified |

| Molecular Weight | 119.16 g/mol |

Data sourced from ChemicalBook[3] and PubChem[1][4].

Appearance

Under standard conditions, this compound presents as a light yellow liquid[3].

Experimental Protocols

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination involves the use of a Thiele tube.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

A small quantity of this compound is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed into the Thiele tube containing the heating oil.

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed once a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point[5][6].

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.

Apparatus:

-

Pycnometer (of a known volume)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water and placed in a temperature-controlled water bath until it reaches thermal equilibrium. The volume of the pycnometer is then determined.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Visualization of Experimental Workflow

The logical flow for the determination of a compound's boiling point can be visualized as follows:

References

- 1. This compound | C8H9N | CID 275933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 1499-00-9 [chemicalbook.com]

- 4. (R)-2-Phenylaziridine | C8H9N | CID 11018848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes & Protocols: Regioselective Ring-Opening of 2-Phenylaziridine with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aziridines, particularly 2-phenylaziridine, are valuable three-membered heterocyclic building blocks in organic synthesis due to their inherent ring strain, which facilitates stereospecific and regioselective ring-opening reactions.[1][2][3] The ability to control the regioselectivity of the nucleophilic attack on the aziridine ring is crucial for the synthesis of complex nitrogen-containing molecules, including β-functionalized alkylamines, which are prevalent in pharmaceuticals and biologically active compounds.[1][4]

The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the substituted benzylic carbon (C2) or the unsubstituted carbon (C3)—is governed by several factors:

-

N-Activation: Aziridines with electron-withdrawing groups on the nitrogen atom (e.g., tosyl, nosyl) are "activated" and more susceptible to nucleophilic attack.[1][3]

-

Reaction Conditions: The reaction outcome is highly dependent on whether it is conducted under acidic, basic, or neutral conditions.[1]

-

Nature of the Nucleophile: The type of nucleophile used plays a significant role in the reaction pathway.[4][5][6]

-

Catalyst: The presence and type of catalyst, such as a Lewis acid or a transition metal complex, can direct the regioselectivity.[4][7]

Under acidic conditions or with strong Lewis acids, the reaction often proceeds through an SN1-like mechanism. The aziridine nitrogen is protonated or coordinated, leading to a partial positive charge that is stabilized at the benzylic C2 position. This directs the nucleophile to attack at the more substituted carbon. Conversely, under neutral or basic conditions, the reaction typically follows an SN2 pathway, where the nucleophile attacks the less sterically hindered C3 carbon.[1][7]

General Principles of Regioselectivity

The nucleophilic ring-opening of a this compound can yield two distinct regioisomers. The preferred pathway is dictated by the reaction mechanism, which is influenced by the activation of the aziridine and the reaction conditions.

Caption: Logical flow of regioselective choices in this compound ring-opening.

Application 1: Lewis Acid-Catalyzed Ring-Opening with Alcohols

The ring-opening of N-activated 2-phenylaziridines with alcohols in the presence of a Lewis acid catalyst is a direct route to valuable 1,2-amino ethers. The reaction typically proceeds via an SN2 mechanism, where the Lewis acid coordinates to the nitrogen atom, activating the ring for nucleophilic attack by the alcohol.[7] This method often results in high yields and excellent regioselectivity, with the alcohol attacking the less hindered C3 position.

Quantitative Data Summary

Table 1: Cu(OTf)₂-Mediated Regioselective Ring-Opening of (R)-2-Phenyl-N-tosylaziridine with Various Alcohols.[7]

| Entry | Alcohol (Nucleophile) | Time (h) | Solvent | Yield (%) | Regioisomeric Ratio (C3:C2) |

| 1 | Methanol | 0.5 | CH₂Cl₂ | 95 | >99:1 |

| 2 | Ethanol | 0.5 | CH₂Cl₂ | 94 | >99:1 |

| 3 | Isopropanol | 2.0 | CH₂Cl₂ | 92 | >99:1 |

| 4 | Benzyl alcohol | 0.5 | CH₂Cl₂ | 96 | >99:1 |

| 5 | Propargyl alcohol | 0.5 | CH₂Cl₂ | 95 | >99:1 |

| 6 | Phenol | 3.0 | CH₂Cl₂ | 85 | >99:1 |

Reactions were carried out with (R)-2-phenyl-N-tosylaziridine (1 equiv), alcohol (5 equiv), and Cu(OTf)₂ (1 equiv) in CH₂Cl₂ at room temperature.

Experimental Protocol

Materials:

-

(R)-2-phenyl-N-tosylaziridine

-

Anhydrous alcohol (e.g., Methanol, Ethanol)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (R)-2-phenyl-N-tosylaziridine (0.5 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere, add the respective alcohol (2.5 mmol, 5.0 equiv).

-

Add Cu(OTf)₂ (0.5 mmol, 1.0 equiv) to the mixture in one portion at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to afford the pure 1,2-amino ether product.[7]

Application 2: Ring-Opening with Amine Nucleophiles

The synthesis of vicinal diamines, crucial scaffolds in medicinal chemistry, can be achieved through the ring-opening of activated aziridines with amines. Notably, this transformation can proceed efficiently under catalyst- and solvent-free conditions, offering a green chemistry approach.[5] The reaction involves a nucleophilic attack of the amine on the aziridine ring, typically at the less substituted C3 position.

Quantitative Data Summary

Table 2: Catalyst-Free Ring-Opening of N-Tosyl-2-phenylaziridine with Aromatic Amines.[5]

| Entry | Amine (Nucleophile) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | 80 | 12 | 94 |

| 2 | 4-Methoxyaniline | 80 | 12 | 96 |

| 3 | 4-Chloroaniline | 100 | 24 | 90 |

| 4 | 4-Nitroaniline | 120 | 36 | 85 |

| 5 | 2-Aminopyridine | 100 | 24 | 88 |

Reactions were carried out using N-tosyl-2-phenylaziridine (1.0 mmol) and the amine (1.2 mmol) under neat conditions.

Experimental Protocol

Materials:

-

N-Tosyl-2-phenylaziridine

-

Amine nucleophile (e.g., Aniline)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a reaction vial, combine N-tosyl-2-phenylaziridine (1.0 mmol, 1.0 equiv) and the amine nucleophile (1.2 mmol, 1.2 equiv).

-

Seal the vial and heat the mixture at the specified temperature (e.g., 80-120 °C) with stirring.

-

Monitor the reaction for the consumption of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Directly purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired vicinal diamine.[5]

Application 3: Palladium-Catalyzed Ring-Opening with Arylboronic Acids

Transition-metal catalysis enables novel modes of regioselectivity. Palladium-catalyzed cross-coupling reactions of 2-arylaziridines with arylboronic acids provide a powerful method for synthesizing enantioenriched β-phenethylamines.[4] The regioselectivity can be controlled by the choice of ligand; for instance, Pd/NHC (N-Heterocyclic Carbene) catalysts typically favor a stereospecific ring-opening at the C2 (benzylic) position.[4]

Quantitative Data Summary

Table 3: Pd/SIPr-Catalyzed C2-Selective Arylation of N-Tosyl-2-phenylaziridine.[4]

| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 92 |

| 2 | 4-Tolylboronic acid | K₃PO₄ | Toluene | 80 | 89 |

| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 80 | 95 |

| 4 | 4-Chlorophenylboronic acid | K₃PO₄ | Toluene | 80 | 87 |

Reactions conditions: N-Tosyl-2-phenylaziridine (0.2 mmol), arylboronic acid (0.4 mmol), K₃PO₄ (0.4 mmol), and Pd/SIPr catalyst system in toluene.

Experimental Protocol

Materials:

-

N-Tosyl-2-phenylaziridine

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Palladium catalyst system (e.g., [(η³-cinnamyl)(Cl)Pd(II)SIPr])

-

Anhydrous toluene

Procedure:

-

To an oven-dried reaction tube, add the palladium precatalyst, N-tosyl-2-phenylaziridine (0.2 mmol, 1.0 equiv), the arylboronic acid (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.4 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene (1.0 mL) via syringe.

-

Stir the mixture at 80 °C until the starting material is consumed (as monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the C2-arylated product.[4]

General Experimental and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of products from aziridine ring-opening reactions.

Caption: A standardized workflow for aziridine ring-opening experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. home.iitk.ac.in [home.iitk.ac.in]

Application Notes and Protocols: 2-Phenylaziridine as a Precursor for β-Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Amino acids are crucial building blocks in the development of pharmaceuticals and peptidomimetics due to their unique structural properties and resistance to enzymatic degradation. This application note details a robust method for the synthesis of β-amino acids utilizing 2-phenylaziridine derivatives as versatile precursors. The key transformation involves the regioselective reductive ring-opening of N-activated this compound-2-carboxylates. This protocol provides a reliable pathway to valuable β-amino acid scaffolds, with a particular focus on the synthesis of β-phenylalanine derivatives.

Introduction

Aziridines, as strained three-membered nitrogen-containing heterocycles, are powerful intermediates in organic synthesis.[1] The inherent ring strain facilitates ring-opening reactions, providing access to a variety of functionalized amine derivatives.[1] Specifically, aziridine-2-carboxylates serve as valuable precursors for the synthesis of both α- and β-amino acids.[1] The regioselectivity of the ring-opening is a critical aspect, which can be controlled by the nature of the substituents on the aziridine ring and the choice of reagents.

This document outlines a methodology centered on the reductive ring-opening of this compound-2-carboxylates to selectively produce β-amino esters. The presence of an activating group on the aziridine nitrogen, such as a p-toluenesulfonyl (tosyl) group, is crucial for directing the nucleophilic attack to the C2 position, leading to the desired β-amino acid derivative.[2][3] Samarium diiodide (SmI₂) is highlighted as an effective electron transfer reagent for this transformation, promoting the desired C-N bond cleavage over the competing C-C bond cleavage.[2][3]

Overall Synthetic Strategy

The synthesis of β-amino acids from this compound precursors can be summarized in a three-stage process:

-

Synthesis of the Aziridine Precursor: Preparation of an N-activated this compound-2-carboxylate from readily available starting materials.

-

Regioselective Ring-Opening: Reductive opening of the aziridine ring to form a protected β-amino ester.

-

Deprotection: Removal of the protecting groups to yield the final β-amino acid.

Caption: Overall workflow for β-amino acid synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl N-Tosyl-3-phenylaziridine-2-carboxylate

This protocol describes a common method for the synthesis of the N-tosyl activated aziridine precursor from ethyl cinnamate.

Materials:

-

Ethyl cinnamate

-

Chloramine-T trihydrate

-

(Diacetoxyiodo)benzene

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of ethyl cinnamate (1.0 mmol) in dry DCM (10 mL) under a nitrogen atmosphere, add Chloramine-T trihydrate (1.2 mmol) and (diacetoxyiodo)benzene (1.1 mmol).

-

Add Rh₂(OAc)₄ (0.02 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl N-tosyl-3-phenylaziridine-2-carboxylate.

Protocol 2: Reductive Ring-Opening with Samarium Diiodide

This protocol details the SmI₂-mediated reductive ring-opening of the N-tosyl aziridine precursor to form the corresponding β-amino ester.

Materials:

-

Ethyl N-tosyl-3-phenylaziridine-2-carboxylate

-

Samarium metal powder

-

1,2-Diiodoethane

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylethanolamine (DMEA)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of 0.1 M Samarium Diiodide Solution in THF [4]

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Add samarium metal powder (1.1 eq.) and 1,2-diiodoethane (1.0 eq.) to the flask.

-

Add anhydrous THF via syringe.

-